molecular formula C11H13F2NO B3075607 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol CAS No. 1033012-65-5

1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol

Cat. No. B3075607
M. Wt: 213.22 g/mol
InChI Key: FUUQUDAXTKSJOL-UHFFFAOYSA-N
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Description

“1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol” is a chemical compound with the IUPAC name 1-(2,4-difluorobenzyl)-3-pyrrolidinol . It has a molecular weight of 213.23 . The compound is in the form of an oil .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H13F2NO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2 . This indicates that the compound has a pyrrolidine ring with a 2,4-difluorobenzyl group attached to it.


Physical And Chemical Properties Analysis

The compound is in the form of an oil . It has a molecular weight of 213.23 .

Scientific Research Applications

Pharmacokinetics and Metabolism

1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol and its derivatives have been explored for their pharmacokinetics and metabolism in various species. A study on the disposition of a structurally related compound, PF-00734200, revealed its rapid absorption and primary metabolism through hydroxylation in rats, dogs, and humans. The compound showed elimination via both metabolism and renal clearance, suggesting potential pharmacokinetic parallels with 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol derivatives (Sharma et al., 2012).

Anticonvulsant Activity

Pyrrolidine derivatives, including compounds related to 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol, have been investigated for their anticonvulsant properties. Studies have shown that certain derivatives exhibit significant protective effects against seizures in animal models, providing insights into the therapeutic potential of 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol in epilepsy treatment (Rybka et al., 2017).

Neuroprotective Effects

Research on compounds structurally similar to 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol has indicated potential neuroprotective effects. For instance, the activation of poly(ADP-ribose) polymerase (PARP) has been implicated in MPTP-induced parkinsonism, a model for Parkinson's disease. Inhibition or lack of PARP has been shown to provide protection against MPTP neurotoxicity, suggesting that derivatives of 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol could offer therapeutic benefits in neurodegenerative diseases by modulating PARP activity (Mandir et al., 1999).

Potential in Obesity Treatment

Derivatives of 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol have been explored for their potential in treating obesity. Studies in rats with diet-induced obesity showed that certain pyrrolidin-2-one derivatives can reduce body weight, indicating that 1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol could be a candidate for developing anti-obesity drugs (Dudek et al., 2016).

properties

IUPAC Name

1-[(2,4-difluorophenyl)methyl]pyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F2NO/c12-9-2-1-8(11(13)5-9)6-14-4-3-10(15)7-14/h1-2,5,10,15H,3-4,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUUQUDAXTKSJOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)CC2=C(C=C(C=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201253498
Record name 1-[(2,4-Difluorophenyl)methyl]-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(2,4-Difluorophenyl)methyl]pyrrolidin-3-ol

CAS RN

1033012-65-5
Record name 1-[(2,4-Difluorophenyl)methyl]-3-pyrrolidinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1033012-65-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[(2,4-Difluorophenyl)methyl]-3-pyrrolidinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201253498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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